Thiazole, 4-(dibromomethyl)-
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Overview
Description
Thiazole, 4-(dibromomethyl)-: is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the broader thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazole derivatives, including 4-(dibromomethyl)-thiazole, typically involves the cyclization of alpha-halocarbonyl compounds with reactants containing the N-C-S fragment . One common method includes the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, yielding 5-arylthiazoles . Another approach involves the copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate under mild conditions .
Industrial Production Methods: Industrial production of thiazole derivatives often employs scalable and efficient synthetic routes. For example, the base-induced cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates is a rapid and straightforward method that avoids purification steps .
Chemical Reactions Analysis
Types of Reactions: Thiazole, 4-(dibromomethyl)-, undergoes various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution at the C-5 position, especially when electron-donating substituents are present at the C-2 position.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic attack due to its electron-deficient nature.
Oxidation and Reduction: Thiazole derivatives can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens and sulfonating agents are commonly used.
Nucleophilic Substitution: Strong nucleophiles or activation of the ring are necessary for these reactions.
Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, electrophilic substitution at the C-5 position can yield various substituted thiazoles .
Scientific Research Applications
Chemistry: Thiazole, 4-(dibromomethyl)-, is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: Thiazole derivatives have shown promise in various biological applications, including antimicrobial, antifungal, antiviral, and anticancer activities . They are also used in the development of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, thiazole derivatives are used in the production of dyes, pigments, and chemical reaction accelerators .
Mechanism of Action
The mechanism of action of thiazole, 4-(dibromomethyl)-, involves its interaction with specific molecular targets and pathways. The compound’s aromaticity and reactive positions allow it to participate in various biochemical pathways, potentially activating or inhibiting enzymes and receptors . The presence of the dibromomethyl group enhances its reactivity and biological activity .
Comparison with Similar Compounds
Thiazole: The parent compound, featuring a five-membered ring with sulfur and nitrogen atoms.
2,4-Disubstituted Thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
Imidazoles and Oxazoles: These are isomeric with thiazoles and share similar chemical reactivity.
Uniqueness: Thiazole, 4-(dibromomethyl)-, is unique due to the presence of the dibromomethyl group, which enhances its reactivity and potential biological activities compared to other thiazole derivatives .
Properties
CAS No. |
41040-93-1 |
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Molecular Formula |
C4H3Br2NS |
Molecular Weight |
256.95 g/mol |
IUPAC Name |
4-(dibromomethyl)-1,3-thiazole |
InChI |
InChI=1S/C4H3Br2NS/c5-4(6)3-1-8-2-7-3/h1-2,4H |
InChI Key |
PFFDCQQAIKKKAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)C(Br)Br |
Origin of Product |
United States |
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